
1-Iodopropane-1,1,2,2-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodopropane-1,1,2,2-d4 is a deuterated derivative of 1-Iodopropane, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Vorbereitungsmethoden
1-Iodopropane-1,1,2,2-d4 can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of 1-propanol-1,1,2,2-d4 with iodine and red phosphorus. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrially, the compound can be produced by the halogenation of deuterated propane using iodine in the presence of a catalyst. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Iodopropane-1,1,2,2-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. For example, reacting with sodium hydroxide can produce 1-propanol-1,1,2,2-d4.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form propene-1,1,2,2-d4.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or reduced to form alkanes.
Wissenschaftliche Forschungsanwendungen
1-Iodopropane-1,1,2,2-d4 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in isotope labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It serves as a precursor in the synthesis of deuterated pharmaceuticals, which can have improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystal displays and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Iodopropane-1,1,2,2-d4 involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This allows the compound to undergo nucleophilic substitution and elimination reactions efficiently. The deuterium atoms provide stability and can be used to study reaction mechanisms and kinetics.
Vergleich Mit ähnlichen Verbindungen
1-Iodopropane-1,1,2,2-d4 can be compared with other similar compounds such as:
1-Iodopropane: The non-deuterated version, which has similar reactivity but lacks the isotopic labeling properties.
1-Bromopropane-1,1,2,2-d4: Another deuterated halogenated compound, which has different reactivity due to the presence of bromine instead of iodine.
1-Chloropropane-1,1,2,2-d4: Similar to this compound but with chlorine, which affects its reactivity and applications.
This compound stands out due to its unique combination of isotopic labeling and the reactivity of the iodine atom, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C3H7I |
|---|---|
Molekulargewicht |
174.02 g/mol |
IUPAC-Name |
1,1,2,2-tetradeuterio-1-iodopropane |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 |
InChI-Schlüssel |
PVWOIHVRPOBWPI-RRVWJQJTSA-N |
Isomerische SMILES |
[2H]C([2H])(C)C([2H])([2H])I |
Kanonische SMILES |
CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


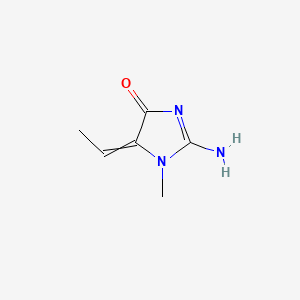
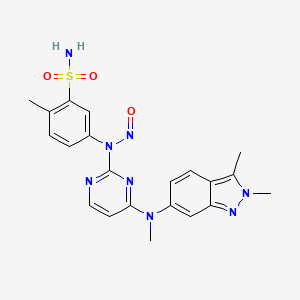
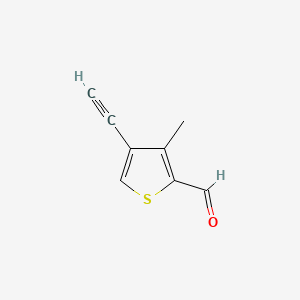
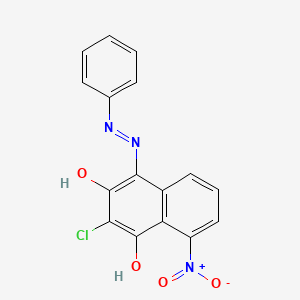
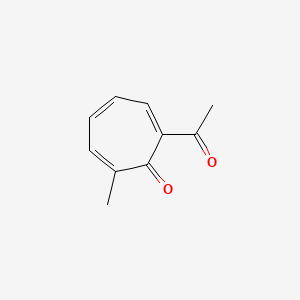
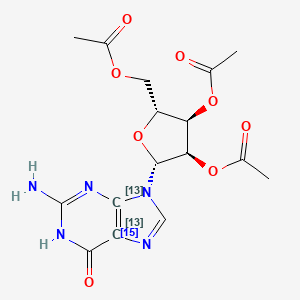
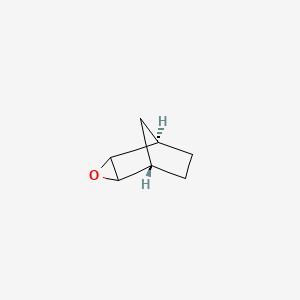
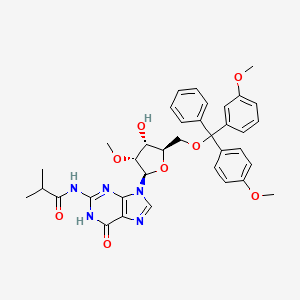
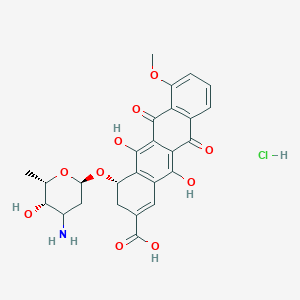
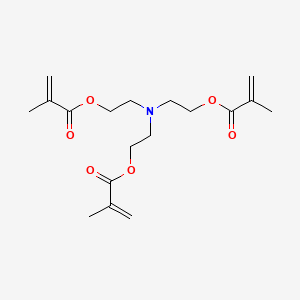
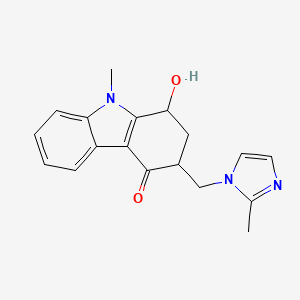
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
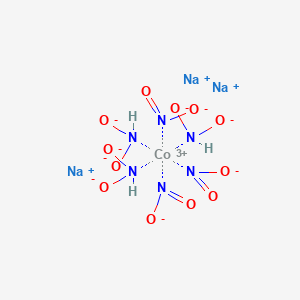
![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
